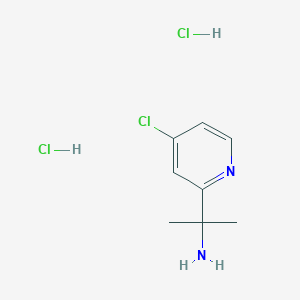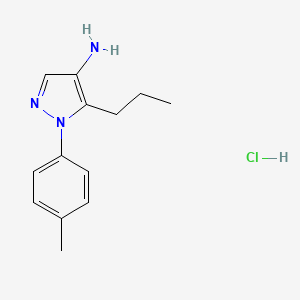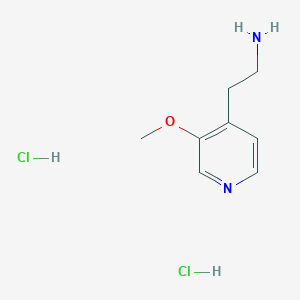
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
説明
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, also known as MPEDA, is a chemical compound that has been the subject of scientific research in recent years. MPEDA is a derivative of pyridine and is commonly used in the synthesis of various organic compounds.
科学的研究の応用
1. Ethylene Oligomerization Catalyst
Ethylene oligomerization studies using nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have demonstrated their potential as active ethylene oligomerization catalysts. These catalysts predominantly yield ethylene dimers, along with trimers and tetramers. Density functional theory studies further enhance understanding of the reactivity trends and structural influences on the ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
2. Catalysis in Palladium Complexes
The (imino)pyridine ligands, including variants similar to 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have been synthesized and used in forming palladium complexes. These complexes exhibit high catalytic activities in selective ethylene dimerization, showcasing their potential in industrial chemical processes (Nyamato, Ojwach, & Akerman, 2015).
3. Methoxycarbonylation of Olefins
Palladium(II) complexes of (pyridyl)imine ligands, which include compounds akin to 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have been developed as effective catalysts for the methoxycarbonylation of higher olefins. These complexes influence the production of linear and branched esters, which is significant for industrial chemical synthesis (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
4. Synthesis of Olivacine Derivatives
Research into the synthesis of olivacine derivatives, starting from compounds including 2-(6-methoxy-1-methylcarbazol-2-yl)ethylamine, has resulted in new compounds with significant cytotoxicity towards various tumor cell lines. This research contributes to the development of potential cancer therapies (Landras et al., 1996).
5. Fluoroionophores Development
Studies on fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives have shown that certain compounds, similar to 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, can specifically chelate metal cations like Zn +2. This research is pivotal in the development of selective metal ion sensors and detectors (Hong, Lin, Hsieh, & Chang, 2012).
6. Antiallergic Agents Synthesis
New N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been prepared in the search for novel antiallergic compounds. The synthesis involved compounds like ethyl (2-methyindol-3-yl)acetates, leading to the discovery of highly potent antiallergic compounds (Menciu et al., 1999).
特性
IUPAC Name |
2-(3-methoxypyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQLHDKIITSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)
![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)

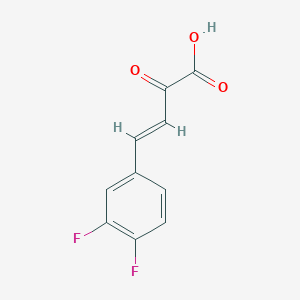
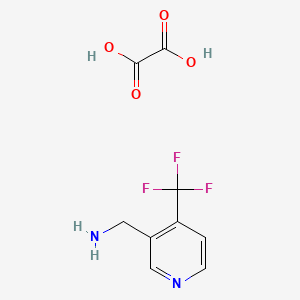

![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)
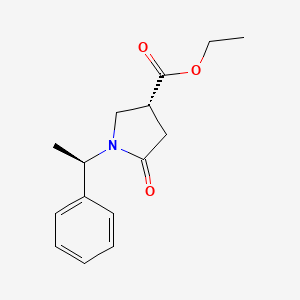

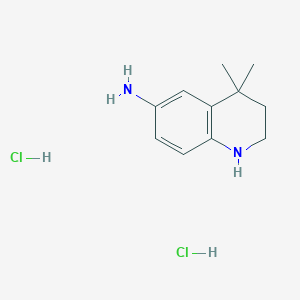
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
